GMQ

Description

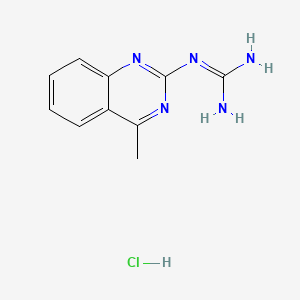

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(4-methylquinazolin-2-yl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPZWQRWOHFAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5361-15-9 | |

| Record name | 2-GUANIDINO-4-METHYLQUINAZOLINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of GMQ?

An In-depth Technical Guide on the Mechanism of Action of GMQ (2-Guanidine-4-methylquinazoline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 2-Guanidine-4-methylquinazoline, is a synthetic organic compound that has garnered significant interest in the field of neuroscience and pharmacology.[1] It is recognized as a potent and selective modulator of acid-sensing ion channels (ASICs), with a primary role as an activator of the ASIC3 subtype.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, quantitative activity, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: ASIC3 Activation

The principal mechanism of action of this compound is the activation of Acid-Sensing Ion Channel 3 (ASIC3).[2][3] Unlike endogenous activators which are typically protons (H+), this compound can open ASIC3 channels even at a neutral pH of 7.4.[2] This unique property makes it a valuable tool for studying the physiological roles of ASIC3 independent of acidosis. The activation of ASIC3 by this compound leads to a sustained inward current in cells expressing this channel.[2]

Signaling Pathway of this compound-mediated ASIC3 Activation

The following diagram illustrates the direct activation of the ASIC3 channel by this compound, leading to ion influx.

Caption: this compound binds to and activates the ASIC3 ion channel, leading to sodium influx and cellular depolarization.

Secondary and Off-Target Effects

Beyond its primary role as an ASIC3 activator, this compound exhibits a range of effects on other ion channels and receptors. This polypharmacology is crucial for interpreting experimental results and considering its therapeutic potential.

Inhibition of GABA-A Receptors

This compound also functions as an inhibitor of the γ-aminobutyric acid type A (GABA-A) receptor.[3] It acts as a competitive antagonist, meaning it competes with the endogenous ligand GABA for binding to the receptor.[3] This inhibitory action can lead to a reduction in the normal inhibitory tone of the central nervous system.

Signaling Pathway of this compound-mediated GABA-A Receptor Inhibition

This diagram shows the competitive antagonism of the GABA-A receptor by this compound.

Caption: this compound competitively inhibits the GABA-A receptor, preventing GABA-mediated neuronal hyperpolarization.

Modulation of Other Ion Channels

This compound has been shown to have stimulatory effects on large-conductance calcium-activated potassium (BKCa) channels in pituitary GH3 cells.[3][4] It enhances the probability of these channels opening.[4] Additionally, it affects non-selective cation currents in olfactory sensory neurons and can suppress delayed rectifying K+ currents, voltage-gated Na+ currents, and L-type Ca2+ currents.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative measures of this compound's activity across its various targets.

| Target | Action | Cell Type | Value | Units | Reference |

| ASIC3 | Activator | CHO cells expressing ASIC3 | 1.83 (EC50 at pH 7.4) | mM | [2] |

| ASIC3 | Activator | CHO cells expressing ASIC3 | 67 (EC50 at neutral pH) | µM | [3] |

| ASIC1a | Blocker (at high conc.) | - | 3.24 (IC50) | mM | [2] |

| ASIC1b | Blocker (at high conc.) | - | 1.52 (IC50) | mM | [2] |

| ASIC3 | Blocker (at high conc.) | - | 6.74 (IC50) | mM | [2] |

| GABA-A Receptor | Inhibitor | Primary rat hippocampal neurons | 0.39 (IC50) | µM | [3] |

| BKCa Channels | Enhancer | Pituitary GH3 cells | 0.95 (EC50) | µM | [4] |

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental methodologies.

Cell Culture and Transfection

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.[2][3]

-

Transfection: CHO cells are transiently transfected with plasmids encoding the specific ion channel subunits of interest (e.g., rat ASIC3). This allows for the study of the channel in an isolated system.

Electrophysiology (Patch-Clamp)

-

Technique: Whole-cell or inside-out patch-clamp recordings are the primary methods for measuring ion channel activity.

-

Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane potential is clamped at a set value, and the currents flowing across the membrane in response to drug application are recorded.

-

Application of this compound: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular or bath solution to the desired concentration before being perfused over the cell.[3][4]

-

Data Analysis: Dose-response curves are generated by applying a range of this compound concentrations to determine EC50 (for activation) or IC50 (for inhibition) values.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical workflow for evaluating the effect of this compound on a target ion channel.

Caption: A standard experimental workflow for characterizing the electrophysiological effects of this compound on a specific ion channel.

Conclusion

This compound is a multifaceted pharmacological agent with a primary, well-documented mechanism as an activator of ASIC3 channels at neutral pH. Its utility extends to the study of other ion channels, including its role as a potent GABA-A receptor antagonist and a modulator of various potassium and calcium channels. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this compound. A thorough consideration of its polypharmacology is essential for the accurate design and interpretation of future studies.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Multiple regulatory actions of 2-guanidine-4-methylquinazoline (this compound), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Guanidine-4-methylquinazoline

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-Guanidine-4-methylquinazoline, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its known chemical properties, outlines experimental protocols for its synthesis and analysis, and visualizes its key biological signaling pathway and a relevant experimental workflow.

Chemical and Physical Properties

2-Guanidine-4-methylquinazoline, often referred to as GMQ, is a synthetic organic compound. It is commonly available and studied in its hydrochloride salt form.[1] The fundamental properties of both the free base and the hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of 2-Guanidine-4-methylquinazoline and its Hydrochloride Salt

| Property | 2-Guanidine-4-methylquinazoline (Free Base) | 2-Guanidine-4-methylquinazoline Hydrochloride (this compound HCl) |

| IUPAC Name | N-(4-methylquinazolin-2-yl)guanidine | N-(4-methylquinazolin-2-yl)guanidine hydrochloride |

| Synonyms | 2-GMQ, GNF-Pf-3515, 1-(4-Methylquinazolin-2-yl)guanidine | 4-Methyl-2-guanidino quinazoline (B50416) hydrochloride, N-(4-Methyl-2-quinazolinyl)-guanidine hydrochloride |

| CAS Number | 716-11-0[2][3] | 5361-15-9 |

| Molecular Formula | C₁₀H₁₁N₅[2][3] | C₁₀H₁₁N₅·HCl |

| Molecular Weight | 201.23 g/mol [2] | 237.69 g/mol |

| Appearance | Off-white solid[2] | White to beige powder |

| Melting Point | Not experimentally determined. | Not experimentally determined. |

| Boiling Point | Not experimentally determined. | Not experimentally determined. |

| pKa | Not experimentally determined. The pKa of the parent compound, guanidine (B92328), is 12.5, indicating it is a strong base.[4] | Not experimentally determined. |

| Solubility | DMSO: 16.6 mg/mL[2] | Water: 5 mg/mL (clear solution), DMSO: 2 mg/mL (clear, warmed), 20 mg/mL (clear) |

Pharmacological Properties

2-Guanidine-4-methylquinazoline is a potent and selective modulator of acid-sensing ion channels (ASICs), particularly ASIC3. It has been shown to activate ASIC3 channels even at neutral pH. This activity has led to its use in neurological disease research.[1] In addition to its effects on ASICs, this compound has also been identified as a competitive antagonist of A-type γ-aminobutyric acid (GABA) receptors.

Table 2: Pharmacological Activity of 2-Guanidine-4-methylquinazoline Hydrochloride (this compound HCl)

| Target | Action | EC₅₀ / IC₅₀ | Cell Type / Conditions |

| ASIC3 | Activator | EC₅₀: 1.83 mM | At pH 7.4[1][5] |

| GABAA Receptor | Competitive Antagonist | IC₅₀: 0.39 µM | Cultured rat hippocampal neurons |

| Large-conductance Ca²⁺-activated K⁺ (BKCa) channels | Stimulatory effects | EC₅₀: 0.95 µM | Pituitary GH3 cells[6] |

Experimental Protocols

Proposed Synthesis of 2-Guanidine-4-methylquinazoline

A convenient synthesis for 2-guanidinoquinazolines involves the interaction of an o-aminoacetophenone hydrochloride with dicyandiamide (B1669379) or its derivatives.[7] The following is a proposed protocol adapted from this general method.

Materials:

-

o-Aminoacetophenone hydrochloride

-

Dicyandiamide

-

Deionized water

-

Ethanol

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Dissolve o-aminoacetophenone hydrochloride and a molar equivalent of dicyandiamide in a minimal amount of water.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Guanidine-4-methylquinazoline hydrochloride.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of 2-Guanidine-4-methylquinazoline can be assessed by HPLC. A general method for the analysis of guanidine compounds can be adapted for this specific molecule.[4][8]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 4µm)

Mobile Phase:

-

A mixture of 50% deionized water, 50% acetonitrile, and 0.1% formic acid.[8]

Method:

-

Flow rate: 1.0 mL/minute[8]

-

Injection volume: 1 µL[8]

-

Detection: UV at 195 nm[8]

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.7 mg/mL.[8]

Whole-Cell Patch-Clamp Electrophysiology

To study the effects of this compound on ASIC3 channels, whole-cell patch-clamp recordings can be performed on cells expressing these channels (e.g., CHO cells or primary neurons).[1]

Solutions:

-

External Solution (pH 7.4): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, and 10 HEPES.

-

Pipette Solution (pH 7.2): Containing (in mM): 140 KCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP.

Procedure:

-

Culture cells expressing ASIC3 on glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the pipette solution.

-

Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Record baseline ASIC3 currents.

-

Apply 2-Guanidine-4-methylquinazoline at various concentrations to the external solution and record the resulting currents to determine its effect on ASIC3 channel activity.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of 2-Guanidine-4-methylquinazoline (this compound) on the Acid-Sensing Ion Channel 3 (ASIC3).

Caption: Proposed signaling pathway of 2-Guanidine-4-methylquinazoline activating the ASIC3 channel.

Experimental Workflow

The diagram below outlines a typical experimental workflow for investigating the effect of 2-Guanidine-4-methylquinazoline on ASIC3 currents using whole-cell patch-clamp electrophysiology.

Caption: Workflow for electrophysiological analysis of 2-Guanidine-4-methylquinazoline on ASIC3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 716-11-0 CAS MSDS (N-(4-METHYLQUINAZOLIN-2-YL)GUANIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Multiple regulatory actions of 2-guanidine-4-methylquinazoline (this compound), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

GMQ as an ASIC3 Channel Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-guanidine-4-methylquinazoline (GMQ) as a selective activator of the Acid-Sensing Ion Channel 3 (ASIC3). It details the molecular mechanisms of action, downstream signaling pathways, and comprehensive experimental protocols for studying this interaction. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed visualizations of signaling pathways and experimental workflows using the Graphviz DOT language, offering a clear and concise resource for researchers in pain, sensory biology, and pharmacology.

Introduction to this compound and ASIC3

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels primarily expressed in the central and peripheral nervous systems.[1] Among the different subunits, ASIC3 has garnered significant attention as a key player in pain perception, particularly in the context of tissue acidosis associated with inflammation, ischemia, and muscle fatigue.[2][3] Unlike other ASIC subunits that are primarily activated by a drop in extracellular pH, ASIC3 can also be activated by non-proton ligands.[4]

2-guanidine-4-methylquinazoline (this compound) is a synthetic small molecule that has been identified as a selective activator of ASIC3 at physiological pH.[4] Its ability to directly gate the channel provides a unique tool to dissect the physiological roles of ASIC3 and explore its potential as a therapeutic target.[5] This guide will explore the technical details of this compound's interaction with ASIC3.

Mechanism of Action

This compound activates ASIC3 through a distinct mechanism that involves modulation of the channel's gating properties. Instead of directly opening the channel pore in a conventional agonist-like manner, this compound alters the pH-dependence of both activation and steady-state desensitization (SSD).[6][7]

Specifically, this compound induces an alkaline shift in the pH-dependence of activation and an acidic shift in the pH-dependence of inactivation.[6][7] This dual effect increases the "window current," a sustained current that occurs in the pH range where the activation and inactivation curves overlap.[6] This sustained influx of cations, primarily Na+, leads to prolonged membrane depolarization and neuronal excitation.

Several studies have identified key residues in the extracellular "palm" domain of ASIC3 that are critical for this compound's effects, notably glutamic acid at position 79 (E79) and glutamic acid at position 423 (E423).[6][8] However, it is suggested that this non-proton ligand-sensing domain may not be the sole site responsible for these modulatory effects.[6]

Furthermore, the activation of ASIC3 by this compound is influenced by extracellular calcium concentrations.[9] The removal of calcium enhances this compound-induced activation, suggesting that calcium stabilizes the closed state of the channel.[9]

Quantitative Data on this compound-ASIC3 Interaction

The following tables summarize the key quantitative parameters of this compound's effect on ASIC3 and other ASIC subtypes from various studies.

| Parameter | Value | Species/Cell Line | Conditions | Reference(s) |

| EC₅₀ (ASIC3 activation) | 680 µM | rat ASIC3 | pH 7.4 | [10] |

| 1.83 ± 0.97 mM | rat ASIC3 / CHO cells | pH 7.4 | [11] | |

| EC₅₀ (shift in pH₅₀ of ASIC1a) | 1.97 ± 0.29 mM | rat ASIC1a / CHO cells | [11] | |

| EC₅₀ (BKCa channel activation) | 0.95 µM | Pituitary GH3 cells | Inside-out patch | [12] |

Table 1: Potency of this compound on ASIC3 and other channels.

| Channel | Effect of this compound on pH-dependent activation | Effect of this compound on pH-dependent inactivation | Reference(s) |

| ASIC3 | Alkaline shift | Acidic shift | [6][7] |

| ASIC1a | Acidic shift | Acidic shift | [11] |

| ASIC1b | Acidic shift | Acidic shift | [13] |

| ASIC2a | No significant shift | Acidic shift | [13] |

Table 2: Effects of this compound on the pH-dependence of different ASIC subtypes.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells (CHO or HEK293)

This protocol is widely used to study the effects of this compound on ASIC3 expressed in a heterologous system.

4.1.1. Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are cultured in standard media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are transiently transfected with a plasmid encoding the desired ASIC3 subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.

4.1.2. Solutions:

-

External Solution (pH 7.4): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjusted to pH 7.4 with NaOH.

-

Internal Solution (pH 7.2): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES. Adjusted to pH 7.2 with KOH.

-

Test Solutions: External solution with varying concentrations of this compound and adjusted to different pH values using MES (for acidic pH) or Trizma base (for alkaline pH).

4.1.3. Recording Parameters:

-

Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.[7][14]

-

Currents are elicited by rapid application of test solutions using a fast-perfusion system.

-

To determine the pH-dependence of activation, cells are exposed to a conditioning pH of 7.4 followed by test solutions of varying acidic pH in the absence or presence of this compound.[7]

-

To determine the pH-dependence of steady-state inactivation (SSIN), cells are pre-incubated in conditioning solutions of varying pH for 60 seconds, followed by a test pulse at a strongly activating pH (e.g., pH 6.0) to measure the fraction of non-inactivated channels.[7]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is suitable for studying ion channels that are robustly expressed in Xenopus oocytes.

4.2.1. Oocyte Preparation and Injection:

-

Oocytes are surgically removed from female Xenopus laevis frogs.

-

The follicular membrane is enzymatically removed using collagenase.

-

Oocytes are injected with cRNA encoding the ASIC3 subunit.

-

Injected oocytes are incubated for 2-7 days to allow for channel expression.

4.2.2. Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjusted to pH 7.5.

4.2.3. Recording Parameters:

-

Oocytes are impaled with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

The membrane potential is clamped at a holding potential, typically between -40 mV and -80 mV.

-

Currents are recorded in response to the application of solutions with different pH and this compound concentrations.

Signaling Pathways and In Vivo Effects

Activation of ASIC3 by this compound in sensory neurons leads to membrane depolarization and the initiation of action potentials, contributing to pain signaling.[5] In vivo studies have shown that intraplantar injection of this compound in mice induces pain-related behaviors, an effect that is absent in ASIC3 knockout mice.[5] This highlights the specific role of ASIC3 in mediating the nociceptive effects of this compound.

The downstream signaling pathways following ASIC3 activation are complex and can involve multiple cascades. One identified pathway involves the regulation of ASIC3 expression itself through Nerve Growth Factor (NGF) acting via the p75NTR receptor and the Extracellular signal-Regulated Kinase (ERK) pathway.[15]

Visualizations

Signaling Pathway of this compound-induced ASIC3 Activation

Caption: this compound activates ASIC3, leading to Na⁺ influx and pain sensation.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for studying this compound's effect on ASIC3 via patch-clamp.

Logical Relationship of this compound's Gating Modulation

Caption: this compound's modulation of ASIC3 gating leads to sustained current.

Structure-Activity Relationship

The guanidinium (B1211019) group of this compound is a key feature for its activity. Studies on this compound analogs have revealed that modifications to the quinazoline (B50416) ring can alter the potency and subtype selectivity. For instance, guanidinopyridines have shown a 20-fold decrease in the IC₅₀ for ASIC1a and ASIC3 inhibition at low pH.[16] Some 2-guanidino-quinolines and -pyridines exhibit a biphasic effect, causing potentiation of ASIC1a at lower concentrations and inhibition at higher concentrations, while not potentiating ASIC3.[16] In silico screening has also identified other compounds, such as guanabenz (B1672423) and sephin1 (B1681622), that mimic the effects of this compound on ASIC3, acting as allosteric modulators.[17][18] These findings suggest that the nonproton ligand sensor domain of ASIC3 can be targeted by a range of structurally related molecules, opening avenues for the development of novel ASIC3 modulators.

Conclusion

This compound serves as an invaluable pharmacological tool for probing the function of ASIC3 channels. Its unique mechanism of action, involving the modulation of pH-dependent gating, provides a means to selectively activate this channel and study its role in physiological and pathophysiological processes, particularly in the context of pain and sensory signaling. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the intricate relationship between this compound and ASIC3, and to leverage this knowledge for the development of novel therapeutics targeting this important ion channel.

References

- 1. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASICs Mediate Pain and Inflammation in Musculoskeletal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASIC3 inhibition modulates inflammation-induced changes in the activity and sensitivity of Aδ and C fiber sensory neurons that innervate bone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 10. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multiple regulatory actions of 2-guanidine-4-methylquinazoline (this compound), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ASIC3, an acid-sensing ion channel, is expressed in metaboreceptive sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression of acid-sensing ion channel 3 (ASIC3) in nucleus pulposus cells of the intervertebral disc is regulated by p75NTR and ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In silico screening of this compound-like compounds reveals guanabenz and sephin1 as new allosteric modulators of acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iasp-pain.org [iasp-pain.org]

A Technical Guide to 2-Guanidine-4-methylquinazoline (GMQ): An ASIC3 Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Guanidine-4-methylquinazoline (GMQ), a pivotal pharmacological tool in the study of Acid-Sensing Ion Channels (ASICs). This compound is distinguished by its unique ability to selectively activate ASIC3 at physiological pH, a property that has established it as an invaluable molecular probe in neuroscience and pain research. This document details the compound's discovery, its complex mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. It is intended to serve as a detailed resource for researchers utilizing or investigating this compound and similar compounds in drug development and physiological studies.

Introduction and History

2-Guanidine-4-methylquinazoline, commonly referred to as this compound, is a small molecule that has gained prominence as a selective activator of the Acid-Sensing Ion Channel 3 (ASIC3). ASICs are a family of neuronal, voltage-insensitive cation channels that are activated by decreases in extracellular pH. They are critically involved in numerous physiological and pathophysiological processes, including pain perception, mechanosensation, and neuronal plasticity.

The significance of this compound in the field was solidified by the work of Alijevic and Kellenberger in 2012, who characterized it as a potent and selective modulator capable of activating ASIC3 channels under neutral (pH 7.4) conditions. This was a landmark discovery, as ASICs were primarily understood to be proton-gated. This unique property allows researchers to isolate and study the function of ASIC3 channels independent of pH changes, providing a powerful tool to deconvolute their roles in complex biological systems. Subsequent research has further explored its mechanism, its off-target effects, and has used this compound as a scaffold for the in silico discovery of new ASIC3 modulators.[1]

Mechanism of Action

This compound exhibits a complex, concentration-dependent mechanism of action, functioning as both an activator and a blocker of ASIC channels. It also displays notable off-target effects on other ion channel families.

2.1 Primary Action: ASIC3 Activation

At physiological pH (7.4), this compound acts as an allosteric agonist of ASIC3.[1] It is believed to interact with a non-proton ligand sensor domain on the channel.[2] This binding event induces a conformational change that opens the channel pore, leading to an influx of cations (primarily Na⁺), membrane depolarization, and the generation of a sustained inward current.[1] This mode of activation is distinct from the channel's response to acidic conditions and is central to this compound's utility in research.

2.2 Secondary and Off-Target Effects

It is critical for researchers to be aware of this compound's other regulatory actions, as these can confound the interpretation of experimental results, particularly in vivo.[3]

-

ASIC Pore Block: At high millimolar concentrations, this compound paradoxically blocks the pore of several ASIC subtypes, including ASIC1a, ASIC1b, and ASIC3 itself.[1]

-

BKCa Channel Activation: In contrast to its effects on ASICs, this compound enhances the activity of large-conductance Ca²⁺-activated K⁺ (BKCa) channels at low micromolar concentrations.[3]

-

Suppression of Other Channels: this compound has also been shown to suppress currents from other voltage-gated ion channels, including delayed rectifying K⁺ currents, voltage-gated Na⁺ currents, and L-type Ca²⁺ currents.[3]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized by determining its potency for various ion channels. This data is crucial for designing experiments with appropriate concentration ranges to achieve the desired effect while minimizing off-target activities.

| Target Channel | Effect | Parameter | Value (pH 7.4) | Reference |

| ASIC3 | Activation | EC₅₀ | 1.83 mM | [1] |

| ASIC3 | Blockade | IC₅₀ | 6.74 mM | [1] |

| ASIC1a | Blockade | IC₅₀ | 3.24 mM | [1] |

| ASIC1b | Blockade | IC₅₀ | 1.52 mM | [1] |

| BKCa Channel | Activation | EC₅₀ | 0.95 µM | [3] |

Signaling and Action Pathway Diagram

The following diagram illustrates the primary and secondary effects of this compound on different ion channels.

Experimental Protocols

The primary technique for characterizing the effects of this compound on ion channels is whole-cell patch-clamp electrophysiology. This is often complemented by computational methods for mechanistic investigation and discovery of analogous compounds.

5.1. Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology for measuring ionic currents through ASIC channels in a cultured cell line (e.g., Chinese Hamster Ovary, CHO, cells) transfected with the channel of interest.

I. Materials and Solutions:

-

Cell Culture: CHO cells stably or transiently expressing the desired ASIC subunit (e.g., rASIC3).

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in a suitable solvent like DMSO or water and dilute to final concentrations in the external solution on the day of the experiment.

II. Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Plating: Plate transfected CHO cells onto glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution at a rate of 1-2 mL/min.

-

Obtaining a Seal: Under visual control, approach a single cell with the micropipette. Apply slight positive pressure to keep the tip clean. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance ( >1 GΩ) "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

-

Compound Application: Apply this compound by switching the perfusion system to an external solution containing the desired concentration of the compound. Record the resulting current. To study pH-dependent effects, switch between solutions of different pH values (e.g., pH 7.4, 7.0, 6.0) in the presence and absence of this compound.

-

Data Acquisition: Record currents using a patch-clamp amplifier and appropriate data acquisition software. Analyze parameters such as current amplitude, activation kinetics, and desensitization.

5.2. In Silico Screening and Docking

To identify novel ASIC3 modulators based on the this compound scaffold, computational screening methods are employed.

I. Procedure:

-

Homology Modeling: Construct a 3D model of the target channel (e.g., rat ASIC3) based on available crystal structures of related channels (e.g., chicken ASIC1a).

-

Ligand Preparation: Create a 3D representation of the query molecule (this compound) and a library of candidate compounds (e.g., FDA-approved drugs).

-

Virtual Screening: Use software (e.g., ROCS, Forge) to screen the compound library for molecules with high shape and electrostatic similarity to this compound.

-

Molecular Docking: "Dock" the top hits from the virtual screen into the predicted binding pocket on the ASIC3 homology model using software like AutoDock Vina. This predicts the most likely binding poses and calculates a binding affinity score.

-

Analysis: Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and channel residues to prioritize candidates for experimental validation via patch-clamp.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for identifying and validating a novel ASIC modulator, starting from a known compound like this compound.

Chemical Synthesis

Conclusion

2-Guanidine-4-methylquinazoline is a uniquely valuable tool for the pharmacological investigation of ASIC3 channels due to its ability to activate them at physiological pH. This guide provides the core technical information required for its effective use, including its dual-action mechanism, quantitative data, and detailed experimental protocols. However, researchers must remain vigilant of its concentration-dependent switch from an activator to a blocker and its significant off-target effects, particularly on BKCa channels, which are activated at much lower concentrations. Careful experimental design and concentration selection are paramount to leveraging this compound's unique properties for advancing our understanding of ASIC3 in health and disease.

References

- 1. Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GPRIN2 in Neurological Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-regulated inducer of neurite outgrowth 2 (GPRIN2) is a member of a protein family known for its role in neuronal development and signaling. While its precise function in the context of neurological diseases remains an emerging field of study, its foundational role in neurite outgrowth and interaction with G protein-coupled receptors (GPCRs) positions it as a protein of significant interest. This technical guide synthesizes the current understanding of the GPRIN protein family, with a specific focus on GPRIN2, to provide a framework for its potential involvement in neurological disease models. Due to the limited direct research on GPRIN2 in this area, this guide draws upon data from its better-characterized family members, GPRIN1 and GPRIN3, to infer potential functions and guide future research.

Introduction to the GPRIN Family

The G protein-regulated inducer of neurite outgrowth (GPRIN) family consists of three members: GPRIN1, GPRIN2, and GPRIN3. These proteins are characterized by their interaction with the activated forms of Gαi/o subunits of heterotrimeric G proteins, suggesting a role as downstream effectors in GPCR signaling pathways.[1] Their primary predicted function is in the development and modulation of neuron projections.[2][3][4]

GPRIN2: Molecular Function and Signaling Pathways

GPRIN2, like its family members, is predicted to be involved in neurite outgrowth.[3][4] Its molecular mechanism appears to be closely tied to the modulation of the MAPK signaling pathway.

Interaction with Gαo and Sprouty2

GPRIN2 has been shown to interact with both activated Gαo and Sprouty2, a known inhibitor of the MAPK pathway.[5] Gαo and Sprouty2 bind to overlapping regions of GPRIN2, leading to a competitive binding scenario.[5]

Regulation of the MAPK Pathway

The interaction between GPRIN2 and Sprouty2 is a key regulatory node in growth factor signaling. By sequestering Sprouty2, GPRIN2 can relieve the inhibition of the MAPK pathway, thereby promoting downstream signaling. The binding of activated Gαo to GPRIN2 can displace Sprouty2, making it available to inhibit the MAPK pathway.[5][6] This suggests that GPCRs that couple to Gαo/i could utilize GPRIN2 to modulate growth factor-mediated signaling.

Caption: GPRIN2 signaling pathway. (Within 100 characters)

Insights from GPRIN Family Members in Neurological Models

Direct experimental evidence for the role of GPRIN2 in neurological disease models is currently scarce. However, studies on GPRIN1 and GPRIN3 provide valuable insights into the potential functions of GPRIN2.

GPRIN1 Knockout Mouse Model

A study on a GPRIN1 whole-body knockout mouse model revealed significant neurological phenotypes.[7][8] These mice exhibited learning deficits, suggesting a role for GPRIN1 in cognitive function.[8] At the cellular level, neurons from these mice showed alterations in neuronal signal transduction and calcium homeostasis.[7][8] This model provides the most direct evidence to date that disruption of a GPRIN family member can lead to neurological dysfunction.

GPRIN3 in the Striatum and Dopaminergic Signaling

Research on GPRIN3 has identified its preferential expression in the striatum, a brain region critical for motor control and reward.[9][10] GPRIN3 has been identified as a modulator of the dopamine (B1211576) D2 receptor (D2R) function.[9][10] Knockout of GPRIN3 in mice resulted in increased neuronal arborization and altered electrophysiological properties of medium spiny neurons.[10] These cellular changes were associated with behavioral alterations, including increased motivation and hyperlocomotion induced by cocaine.[10] Given the central role of dopaminergic signaling in Parkinson's disease and schizophrenia, these findings suggest that GPRIN family members could be involved in the pathophysiology of these disorders.[9]

Quantitative Data from GPRIN Knockout Models

The following table summarizes the key quantitative findings from studies on GPRIN1 and GPRIN3 knockout mice. This data provides a basis for hypothesizing the potential effects of GPRIN2 disruption.

| Gene Knockout | Model Organism | Key Phenotypes | Quantitative Findings | Reference |

| GPRIN1 | Mouse | Learning Deficit | GPRIN1-/- mice showed impaired performance in learning and memory tasks. | [7][8] |

| Altered Neuronal Signaling | GPRIN1-/- neurons exhibited dysregulated Ca2+ homeostasis. | [7][8] | ||

| GPRIN3 | Mouse | Increased Neuronal Arborization | 3D reconstruction of medium spiny neurons from GPRIN3 KO mice showed increased dendritic complexity. | [10] |

| Altered Neuronal Excitability | GPRIN3 KO neurons displayed a decreased resting membrane potential and altered firing properties. | [10] | ||

| Behavioral Changes | GPRIN3 KO mice exhibited increased locomotor activity in response to cocaine. | [10] |

Experimental Protocols

Detailed experimental protocols for studying GPRIN function are crucial for reproducible research. Below are summaries of key methodologies used in the cited literature.

Generation of Knockout Mice

-

GPRIN1 Knockout: A viable whole-body GPRIN1 knockout mouse was generated by germline deletion of the floxed GPRIN1 allele after crossing with a Rosa26-Cre mouse.[8]

-

GPRIN3 Knockout: GPRIN3 knockout mice were generated using the CRISPR/Cas9 system.[9]

Neuronal Culture and Analysis

-

Primary Neuronal Cultures: Cortical or hippocampal neurons are isolated from embryonic or early postnatal mice and cultured in appropriate media.

-

Immunocytochemistry: Cultured neurons are fixed and stained with antibodies against GPRIN proteins and neuronal markers to determine subcellular localization.

-

Calcium Imaging: Intracellular calcium levels in response to stimuli are measured using fluorescent calcium indicators.[8]

-

Morphological Analysis: Neuronal morphology, including dendritic arborization and spine density, is analyzed using imaging techniques and software such as ImageJ or NeuronJ.[10]

Electrophysiology

-

Whole-cell Patch Clamp: This technique is used to record the electrical properties of individual neurons, including resting membrane potential, action potential firing, and synaptic currents.[10]

Behavioral Testing

-

Learning and Memory: Tasks such as the Morris water maze or contextual fear conditioning are used to assess cognitive function in knockout mice.[8]

-

Locomotor Activity: Open field tests are used to measure general activity levels and exploratory behavior. Cocaine-induced hyperlocomotion can be used to assess sensitivity to psychostimulants.[10]

GPRIN2 in Neurological Disease: A Future Perspective

While direct evidence is currently lacking, the established roles of GPRIN1 and GPRIN3 in neuronal function and the known signaling pathway of GPRIN2 provide a strong rationale for investigating its involvement in neurological disorders.

Caption: Inferred relevance of the GPRIN family to neurological disorders. (Within 100 characters)

Future research should focus on:

-

Developing and characterizing GPRIN2 knockout and/or conditional knockout mouse models. This will be essential to elucidate its in vivo function.

-

Investigating the expression pattern of GPRIN2 in the brain at different developmental stages and in various neurological disease models.

-

Exploring the role of GPRIN2 in synaptic plasticity, a fundamental process underlying learning and memory that is disrupted in many neurological disorders.

-

Screening for GPRIN2 mutations in patients with neurodevelopmental and neurodegenerative diseases.

Conclusion

GPRIN2 is a promising but understudied protein in the context of neurological diseases. Its established role as a modulator of GPCR and MAPK signaling, coupled with the significant neurological phenotypes observed in knockout models of its family members, strongly suggests that GPRIN2 is a critical component of neuronal function. Further investigation into the role of GPRIN2 in neurological disease models is warranted and holds the potential to uncover novel therapeutic targets for a range of debilitating brain disorders.

References

- 1. GPRIN3 Controls Neuronal Excitability, Morphology, and Striatal-Dependent Behaviors in the Indirect Pathway of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. genecards.org [genecards.org]

- 4. GPRIN2 G protein regulated inducer of neurite outgrowth 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. G Protein-regulated Inducer of Neurite Outgrowth (GRIN) Modulates Sprouty Protein Repression of Mitogen-activated Protein Kinase (MAPK) Activation by Growth Factor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G Protein-regulated inducer of neurite outgrowth (GRIN) modulates Sprouty protein repression of mitogen-activated protein kinase (MAPK) activation by growth factor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. GPRIN3 Controls Neuronal Excitability, Morphology, and Striatal-Dependent Behaviors in the Indirect Pathway of the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

GMQ Hydrochloride: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of GMQ (2-Guanidine-4-methylquinazoline) hydrochloride, a potent and selective modulator of the acid-sensing ion channel 3 (ASIC3). This document focuses on the critical parameters of solubility and stability, essential for its application in research and early-stage drug development.

Physicochemical Properties

This compound hydrochloride is a white to beige powder. Key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5361-15-9 | [1] |

| Molecular Formula | C₁₀H₁₁N₅ · HCl | [1] |

| Molecular Weight | 237.69 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% to >98% (HPLC) | [1] |

Solubility Profile

The solubility of this compound hydrochloride has been determined in common laboratory solvents. The available data indicates its solubility characteristics, which are crucial for preparing stock solutions and formulations for in vitro and in vivo studies.

| Solvent | Solubility | Conditions |

| Water | 5 mg/mL | |

| 3.33 mg/mL (14.01 mM) | Not specified | |

| Soluble to 5 mM | With gentle warming | |

| DMSO | 2 mg/mL | Clear with warming |

| 20 mg/mL | Clear | |

| Soluble to 50 mM | Not specified | |

| Soluble | Not specified |

Note: "Not specified" indicates that the temperature and other conditions were not detailed in the source information.

Stability Profile

Understanding the stability of this compound hydrochloride is paramount for ensuring the integrity of experimental results and for defining appropriate storage and handling procedures.

Storage and Long-Term Stability

This compound hydrochloride is a stable compound when stored under appropriate conditions. Based on supplier recommendations, the following storage conditions are advised for maintaining its long-term stability:

| Storage Temperature | Recommended Duration |

| +4°C | Store for long-term |

| -20°C | ≥ 2 years to ≥ 4 years |

| Room Temperature | Suitable for shipping |

It is recommended to store the compound desiccated and protected from light.[2]

Forced Degradation and Stability-Indicating Methods

Disclaimer: The following experimental protocols are representative examples based on general pharmaceutical industry practices for hydrochloride salts and are intended as a guide. These protocols would require specific optimization and validation for this compound hydrochloride.

Experimental Protocols

Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a known volume of the test solvent (e.g., water, PBS pH 7.4, DMSO, ethanol) in a sealed vial.

-

Equilibrate the suspension at a controlled temperature (e.g., 25°C and 37°C) with constant agitation for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry at λmax (246 nm) or a stability-indicating HPLC-UV method.

-

Calculate the concentration of this compound hydrochloride in the original supernatant based on the dilution factor. The result represents the equilibrium solubility.

-

Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound hydrochloride under various stress conditions.

Methodology:

-

Preparation of this compound Hydrochloride Solution:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample. For acid and alkaline hydrolysis samples, neutralize them before analysis.

-

Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound hydrochloride remaining and to detect the formation of any degradation products.

-

Protocol for Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound hydrochloride from its potential degradation products and impurities.

Methodology:

-

Instrument and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is typically employed. A common starting point would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 246 nm (λmax of this compound).

-

Column Temperature: e.g., 30°C.

-

-

Method Development:

-

Inject a solution of intact this compound hydrochloride and the stressed samples from the forced degradation studies.

-

Optimize the mobile phase composition, gradient, pH, and column temperature to achieve adequate resolution between the parent drug peak and all degradation product peaks.

-

Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the this compound hydrochloride peak is free from any co-eluting impurities.

-

-

Method Validation:

-

Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

-

Visualizations

Signaling Pathway of ASIC3 Activation

This compound hydrochloride is known to be a selective activator of the Acid-Sensing Ion Channel 3 (ASIC3). The following diagram illustrates a simplified signaling pathway initiated by the activation of ASIC3.

Caption: Simplified signaling pathway of ASIC3 activation by this compound hydrochloride and protons.

Experimental Workflow for Stability Indicating Method Development

The development of a stability-indicating HPLC method is a systematic process. The diagram below outlines the key steps involved.

Caption: Workflow for developing a stability-indicating HPLC method.

Logical Relationships in this compound Hydrochloride Stability Assessment

The stability of this compound hydrochloride is influenced by several environmental factors, which in turn dictate its degradation pathways and the requirements for its analytical assessment.

Caption: Logical relationships in the stability assessment of this compound hydrochloride.

References

Whitepaper: A Technical Guide to In Silico Screening for Novel GMQ-Analog Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide Gly-Met-Gln (GMQ) represents a chemical scaffold with potential biological activity. Identifying novel, potent, and drug-like molecules that mimic the structural or functional properties of this compound is a key challenge in early-stage drug discovery. This technical guide outlines a comprehensive in silico (computational) workflow designed to screen vast chemical libraries and identify promising "this compound-like" lead candidates. The workflow integrates both structure-based and ligand-based virtual screening methodologies, from target selection and library preparation to computational docking, pharmacophore modeling, and hit prioritization. Furthermore, this guide provides detailed, standardized protocols for the computational steps and the subsequent experimental validation assays required to confirm the activity of identified hits. All quantitative data is presented in structured tables, and complex workflows are visualized using high-contrast diagrams to ensure clarity and reproducibility.

Introduction to Gly-Met-Gln (this compound) and In Silico Screening

Gly-Met-Gln (this compound) is a tripeptide composed of glycine, methionine, and glutamine.[1] While the specific biological targets of this compound are not extensively documented in public literature, its constituent amino acids are involved in numerous critical physiological processes. Glutamine, for instance, is a key molecule in cellular metabolism, providing carbon and nitrogen for biosynthesis, and plays a role in the function of immune cells.[2] The process of identifying novel bioactive compounds is often accelerated by using computational techniques, collectively known as in silico screening.[3] These methods allow for the rapid and cost-effective evaluation of millions to billions of molecules against a biological target, significantly narrowing the field for expensive experimental validation.[4][5]

This guide will use a hypothetical G-protein coupled receptor (GPCR) as the biological target for our screening campaign. GPCRs are a large family of membrane receptors that are common targets for peptide ligands and are implicated in a vast array of physiological processes.[6][7] The objective is to identify small molecules that mimic the binding and potential function of this compound at this hypothetical receptor.

Integrated Virtual Screening Workflow

A robust virtual screening (VS) campaign combines multiple computational strategies to increase the probability of identifying true positive hits. The overall workflow is a multi-stage funnel that starts with a large library of compounds and progressively filters it down to a small number of high-confidence candidates for laboratory testing.[4][8]

Methodology I: Structure-Based Virtual Screening (SBVS)

SBVS utilizes the three-dimensional structure of the target protein to predict how potential ligands might bind in its active site.[5] The primary technique used in SBVS is molecular docking.[9]

Experimental Protocol: Molecular Docking

-

Target Preparation:

-

Obtain the 3D structure of the target GPCR from a database like the Protein Data Bank (PDB) or generate a homology model if an experimental structure is unavailable.

-

Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by: removing water molecules, adding hydrogen atoms, assigning protonation states, and repairing any missing side chains or loops.

-

Minimize the energy of the structure using a force field like OPLS4 to relieve steric clashes.

-

Define the binding site (docking grid) based on the location of known co-crystallized ligands or using pocket prediction algorithms.[3]

-

-

Ligand Library Preparation:

-

Obtain a virtual library of small molecules (e.g., ZINC, Enamine REAL database).

-

Process the library to generate low-energy 3D conformations for each molecule.

-

Assign correct protonation states (e.g., at pH 7.4) and generate tautomers. Tools like LigPrep (Schrödinger) or RDKit can be used for this purpose.

-

-

Molecular Docking Execution:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand library into the defined binding site of the receptor.[9][10]

-

These programs systematically sample different poses (orientations and conformations) of each ligand within the binding site and use a scoring function to estimate the binding affinity.[5]

-

-

Analysis and Hit Selection:

-

Rank all docked compounds based on their docking scores. A more negative score typically indicates a more favorable predicted binding energy.

-

Visually inspect the binding poses of the top-ranked compounds to ensure they form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.

-

Select a diverse set of the top 1-2% of compounds for further analysis.

-

Data Presentation: Hypothetical Docking Results

The following table shows an example of ranked hits from an SBVS campaign.

| Compound ID | Docking Score (kcal/mol) | Key Interactions with Receptor | Predicted Ligand Efficiency |

| ZINC12345 | -11.2 | H-bond with Gln185, Pi-cation with Arg250 | 0.41 |

| ZINC67890 | -10.8 | H-bond with Ser101, Hydrophobic contact with Met88 | 0.39 |

| ZINC54321 | -10.5 | Salt bridge with Asp182 | 0.45 |

| ZINC09876 | -10.1 | H-bond with Gln185, H-bond with Tyr254 | 0.35 |

Methodology II: Ligand-Based Virtual Screening (LBVS)

LBVS methods do not require a 3D structure of the target. Instead, they leverage the known structure of an active molecule—in this case, this compound—to find other molecules with similar properties.[5] Pharmacophore modeling is a powerful LBVS technique.[11][12]

Logic of Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific target. For the this compound tripeptide, these features can be derived from its structure.

Experimental Protocol: Pharmacophore Screening

-

Pharmacophore Model Generation:

-

Generate a low-energy 3D conformation of the this compound tripeptide.

-

Identify key chemical features:

-

Hydrogen Bond Acceptors (HBA): Carbonyl oxygens, glutamine side chain oxygen.

-

Hydrogen Bond Donors (HBD): Amide nitrogens, glutamine side chain nitrogen.

-

Hydrophobic (HYD): Methionine side chain.

-

-

Define the 3D coordinates and radii of these features to create a pharmacophore query using software like Phase (Schrödinger), MOE, or LigandScout.

-

-

Library Screening:

-

Use the generated pharmacophore query to screen a 3D conformer database of small molecules (prepared as in section 3.1.2).

-

The software identifies molecules from the library that can map their own chemical features onto the query's 3D arrangement.

-

-

Hit Selection:

-

Rank the resulting hits based on a "fit score," which measures how well the molecule's features align with the pharmacophore model.

-

Often, hits from pharmacophore screening are cross-referenced with docking results (consensus scoring) to increase confidence.

-

Target Signaling Pathway Context

Assuming this compound or its analogs act on a GPCR, they would modulate a downstream signaling cascade. A common pathway involves the G-protein stimulating adenylyl cyclase to produce the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[13][14]

Experimental Validation of In Silico Hits

Computational predictions must be confirmed with rigorous experimental validation.[15][16] Standard assays include binding assays to confirm physical interaction with the target and functional assays to measure biological response.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

-

Materials:

-

Cell membranes expressing the target GPCR.

-

Radiolabeled ligand (e.g., ³H-ligand) with known affinity for the target.

-

Test compounds (in silico hits) dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

-

Rapidly filter the contents of the plate through the filter mat using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation: Hypothetical Validation Results

The table below summarizes potential experimental outcomes for hits identified via in silico screening.

| Compound ID | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) | Max Response (% of Control) | Classification |

| ZINC12345 | 55 | 120 | 95% | Agonist |

| ZINC67890 | 210 | - | 5% (Inhibition) | Antagonist |

| ZINC54321 | >10,000 | N/A | N/A | Inactive |

| SBVS-Hit-01 | 150 | 350 | 88% | Agonist |

| LBVS-Hit-04 | 89 | - | 2% (Inhibition) | Antagonist |

Conclusion

The integrated in silico workflow presented in this guide provides a powerful, efficient, and cost-effective strategy for the discovery of novel compounds with potential therapeutic value. By combining structure-based and ligand-based approaches, researchers can significantly enhance the hit rate of screening campaigns, moving from billions of virtual molecules to a handful of promising, experimentally validated leads.[4] While this guide used the tripeptide this compound as a starting point and a hypothetical GPCR as a target, the principles, protocols, and workflows described are broadly applicable to a wide range of small molecule drug discovery projects.

References

- 1. Gln-Met-Gly | C12H22N4O5S | CID 145455154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 4. schrodinger.com [schrodinger.com]

- 5. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. cusabio.com [cusabio.com]

- 8. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Pharmacophore modelling as a virtual screening tool for the discovery of small molecule protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. sinobiological.com [sinobiological.com]

- 14. assaygenie.com [assaygenie.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

The Modulatory Effects of 2-Guanidine-4-Methylquinazoline (GMQ) on GABAA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of 2-guanidine-4-methylquinazoline (GMQ) on γ-aminobutyric acid type A (GABAA) receptors. This compound, a quinazoline (B50416) derivative, has been identified as a modulator of GABAA receptors with distinct mechanisms of action depending on the receptor subunit composition. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and illustrates the proposed mechanisms of action through signaling pathway and workflow diagrams. The information presented is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Introduction to this compound and GABAA Receptors

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics.[1] These receptors are pentameric ligand-gated ion channels composed of a variety of subunits (e.g., α, β, γ, ρ), with the specific subunit composition determining the receptor's physiological and pharmacological properties.[2]

2-Guanidine-4-methylquinazoline (this compound) is a compound that has been shown to modulate the function of GABAA receptors.[3][4] Its effects are not uniform across all receptor subtypes, exhibiting different modes of inhibition. This guide will delve into the specifics of this compound's interaction with distinct GABAA receptor isoforms, providing a detailed analysis of its mechanism of action.

Quantitative Data on this compound's Effect on GABAA Receptors

The functional impact of this compound on GABAA receptors has been primarily characterized using electrophysiological techniques. The following tables summarize the key quantitative parameters of this compound's inhibitory action on two distinct GABAA receptor subtypes: the heteromeric α1β2 receptor and the homomeric ρ1 receptor.

| Receptor Subtype | Cell Type | Experimental Technique | Parameter | Value | Reference |

| α1β2 | HEK293T cells | Whole-cell patch clamp | IC50 | 0.39 ± 0.05 µM | [4] |

| Native (presumed αβγ) | Cultured rat hippocampal neurons | Whole-cell patch clamp | IC50 | Comparable to α1β2 | [4] |

Table 1: Inhibitory Potency of this compound on α1β2 and Native GABAA Receptors.

| Receptor Subtype | Cell Type | Experimental Technique | Parameter | Value | Reference |

| ρ1 (human) | HEK293T cells | Whole-cell patch clamp | IC50 | 13.2 ± 0.6 µM | [3] |

Table 2: Inhibitory Potency of this compound on homomeric ρ1 GABAA Receptors.

| Receptor Subtype | Effect of this compound on GABA Potency | Effect of this compound on GABA Efficacy | Proposed Mechanism | Reference |

| α1β2 | No change | Decrease | Competitive Antagonist | [4] |

| ρ1 | Increase (decreased GABA EC50) | Decrease | Negative Allosteric Modulator | [3] |

Table 3: Mechanistic Summary of this compound's Action on Different GABAA Receptor Subtypes.

Mechanisms of Action

This compound exhibits distinct mechanisms of inhibition at different GABAA receptor subtypes, highlighting the importance of subunit composition in determining drug action.

Competitive Antagonism at α1β2 GABAA Receptors

Negative Allosteric Modulation at ρ1 GABAA Receptors

In contrast to its action on α1β2 receptors, this compound functions as a negative allosteric modulator at homomeric ρ1 GABAA receptors.[3] While it antagonizes the receptor, it also surprisingly increases the potency of GABA, as evidenced by a decrease in the GABA EC50 value.[3] However, the maximal GABA-evoked current is reduced in the presence of this compound, signifying a decrease in efficacy.[3] The proposed site of action for this allosteric modulation is within the receptor's intersubunit transmembrane domain, potentially involving the 15' residue of the second transmembrane segment.[3]

Experimental Protocols

The characterization of this compound's effects on GABAA receptors has primarily relied on whole-cell patch-clamp electrophysiology on both cultured neurons and heterologous expression systems.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABAA receptors in response to the application of GABA and this compound.

4.1.1. Cell Preparation

-

Cultured Rat Hippocampal Neurons: Primary hippocampal neurons are cultured from embryonic rats and used for recordings after a specified number of days in vitro.

-

HEK293T Cells: Human embryonic kidney (HEK) 293T cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1 and β2, or ρ1).

4.1.2. Recording Solutions

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Usually contains a high concentration of CsCl or KCl to isolate chloride currents, along with MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

4.1.3. Recording Procedure

-

Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.

-

GABA is applied at a specific concentration (e.g., its EC50) to elicit a baseline current.

-

This compound is co-applied with GABA at varying concentrations to determine its inhibitory effect.

-

For Schild analysis, full dose-response curves for GABA are generated in the presence of different fixed concentrations of this compound.

-

Currents are recorded and analyzed to determine parameters like IC50 and changes in current amplitude.

Single-Channel Recording

This high-resolution technique allows for the observation of the opening and closing of individual GABAA receptor channels.

4.2.1. Patch Configuration

-

Outside-out Patch: A small piece of the cell membrane is excised with the extracellular side facing outwards, allowing for the application of agonists and modulators to the receptor's binding sites.

4.2.2. Analysis

-

The recordings are analyzed to determine the effect of this compound on the channel's open probability, mean open time, and single-channel conductance. For this compound's effect on α1β2 receptors, a decrease in open probability with no change in conductance was observed, consistent with competitive antagonism.[4]

Discussion and Future Directions

The available data clearly demonstrate that 2-guanidine-4-methylquinazoline is a modulator of GABAA receptors with a mechanism of action that is dependent on the receptor's subunit composition. It acts as a competitive antagonist at α1β2 receptors and as a negative allosteric modulator at ρ1 receptors.[3][4]

Several key areas warrant further investigation:

-

Subtype Selectivity: The effect of this compound on other physiologically relevant GABAA receptor subtypes, particularly those containing α2, α3, α5, and γ subunits, remains to be determined. Understanding this broader selectivity profile is crucial for predicting its potential physiological and therapeutic effects.

-

Binding Affinity: To date, the affinity of this compound for GABAA receptors has been characterized through functional assays (IC50). Radioligand binding studies would provide direct measurements of binding affinity (Ki or Kd) and could help to further elucidate its mechanism of action.

-

In Vivo Effects: The current data is derived from in vitro experiments. In vivo studies are necessary to understand the physiological and behavioral consequences of this compound's modulation of GABAA receptors.

Conclusion

2-Guanidine-4-methylquinazoline represents a novel chemical scaffold for the modulation of GABAA receptors. Its dual mechanism of action, acting as a competitive antagonist at one subtype and a negative allosteric modulator at another, makes it an interesting tool for probing the structure-function relationship of these complex ion channels. Further research into its broader pharmacological profile will be essential to fully understand its potential as a research tool and as a lead compound for the development of new therapeutics targeting the GABAergic system.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]